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molecular formula C5H2ClN3 B180951 2-Chloropyrimidine-4-carbonitrile CAS No. 75833-38-4

2-Chloropyrimidine-4-carbonitrile

Cat. No. B180951
M. Wt: 139.54 g/mol
InChI Key: HXVQPZSXXYOZMP-UHFFFAOYSA-N
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Patent
US05164397

Procedure details

338 g of 98% strength formic acid are introduced into a 1--1 round bottom flask fitted with magnetic stirring and containing 131.9 g (946 mmol) of 2-chloropyrimidine-4-carbonitrile, and a stream of gaseous hydrochloric acid is passed through slowly for 1 h 30 min. The mixture is allowed to stand overnight, the solid is isolated on sintered glass and is then purified by recrystallisation with filtration while hot, from a mixture of nitromethane and ethyl acetate. In this way, 107.03 g of grey solid are isolated as three crops, after drying under vacuum and with heating. Melting point: 152.5°-154° C.
Quantity
131.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.Cl.C(O)=[O:12]>>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH2:9])=[O:12])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
131.9 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted
CUSTOM
Type
CUSTOM
Details
the solid is isolated on sintered glass
FILTRATION
Type
FILTRATION
Details
is then purified by recrystallisation with filtration while hot,
ADDITION
Type
ADDITION
Details
from a mixture of nitromethane and ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 107.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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